Cas no 831235-84-8 (4-(4-bromobenzenesulfonyl)-5-(ethylsulfanyl)-2-(4-fluorophenyl)-1,3-oxazole)

4-(4-bromobenzenesulfonyl)-5-(ethylsulfanyl)-2-(4-fluorophenyl)-1,3-oxazole 化学的及び物理的性質
名前と識別子
-
- Oxazole, 4-[(4-bromophenyl)sulfonyl]-5-(ethylthio)-2-(4-fluorophenyl)-
- 4-((4-bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole
- 4-(4-bromophenyl)sulfonyl-5-ethylsulfanyl-2-(4-fluorophenyl)-1,3-oxazole
- EU-0022743
- F0586-0332
- 831235-84-8
- 4-(4-BROMOBENZENESULFONYL)-5-(ETHYLSULFANYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOLE
- AKOS001775651
- 4-(4-bromobenzenesulfonyl)-5-(ethylsulfanyl)-2-(4-fluorophenyl)-1,3-oxazole
-
- インチ: 1S/C17H13BrFNO3S2/c1-2-24-17-16(25(21,22)14-9-5-12(18)6-10-14)20-15(23-17)11-3-7-13(19)8-4-11/h3-10H,2H2,1H3
- InChIKey: KAQZAZHJJQEGME-UHFFFAOYSA-N
- SMILES: O1C(SCC)=C(S(C2=CC=C(Br)C=C2)(=O)=O)N=C1C1=CC=C(F)C=C1
計算された属性
- 精确分子量: 440.95
- 同位素质量: 440.95
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 25
- 回転可能化学結合数: 5
- 複雑さ: 529
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.1
- トポロジー分子極性表面積: 93.8Ų
じっけんとくせい
- 密度みつど: 1.65±0.1 g/cm3(Predicted)
- Boiling Point: 570.9±60.0 °C(Predicted)
- 酸度系数(pKa): -4.78±0.10(Predicted)
4-(4-bromobenzenesulfonyl)-5-(ethylsulfanyl)-2-(4-fluorophenyl)-1,3-oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0586-0332-1mg |
4-(4-bromobenzenesulfonyl)-5-(ethylsulfanyl)-2-(4-fluorophenyl)-1,3-oxazole |
831235-84-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
4-(4-bromobenzenesulfonyl)-5-(ethylsulfanyl)-2-(4-fluorophenyl)-1,3-oxazole 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
4-(4-bromobenzenesulfonyl)-5-(ethylsulfanyl)-2-(4-fluorophenyl)-1,3-oxazoleに関する追加情報
Comprehensive Overview of 4-(4-bromobenzenesulfonyl)-5-(ethylsulfanyl)-2-(4-fluorophenyl)-1,3-oxazole (CAS No. 831235-84-8)
The compound 4-(4-bromobenzenesulfonyl)-5-(ethylsulfanyl)-2-(4-fluorophenyl)-1,3-oxazole (CAS No. 831235-84-8) is a highly specialized heterocyclic oxazole derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a bromobenzenesulfonyl group, an ethylsulfanyl moiety, and a fluorophenyl ring, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery and material science, as it exhibits promising properties for modulating biological targets.
In recent years, the demand for sulfonyl-containing compounds like 4-(4-bromobenzenesulfonyl)-5-(ethylsulfanyl)-2-(4-fluorophenyl)-1,3-oxazole has surged due to their role in developing kinase inhibitors and anti-inflammatory agents. This aligns with the growing focus on precision medicine and targeted therapies, where such compounds are explored for their selectivity and efficacy. The inclusion of a fluorophenyl group further enhances its metabolic stability, a critical factor in pharmacokinetic optimization.
From a synthetic chemistry perspective, the oxazole core of this compound is a privileged scaffold in medicinal chemistry. Its ability to participate in hydrogen bonding and π-π stacking interactions makes it invaluable for designing small-molecule therapeutics. The bromobenzenesulfonyl moiety also offers opportunities for further functionalization via cross-coupling reactions, a topic frequently searched by chemists exploring palladium-catalyzed transformations.
Environmental and green chemistry trends have also influenced research around this compound. Scientists are investigating solvent-free synthesis methods to produce 4-(4-bromobenzenesulfonyl)-5-(ethylsulfanyl)-2-(4-fluorophenyl)-1,3-oxazole with minimal waste, addressing the industry's push toward sustainable practices. This resonates with the increasing popularity of searches like "eco-friendly heterocyclic synthesis" and "green catalysts for sulfonylation."
Analytical characterization of this compound typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods are essential for confirming its purity and structural integrity, which are critical for reproducibility in high-throughput screening assays. The compound's CAS No. 831235-84-8 serves as a unique identifier in global chemical databases, facilitating collaboration across research institutions.
In summary, 4-(4-bromobenzenesulfonyl)-5-(ethylsulfanyl)-2-(4-fluorophenyl)-1,3-oxazole represents a compelling case study in the intersection of structural complexity and functional utility. Its relevance to drug development, catalysis, and sustainability ensures it remains a focal point in contemporary chemical research, answering the needs of both academia and industry.
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